molecular formula C22H19N5O2 B2591994 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 920475-87-2

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2591994
CAS No.: 920475-87-2
M. Wt: 385.427
InChI Key: XDJUOBHSBLEDLO-UHFFFAOYSA-N
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Description

The compound N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide features a biphenyl carboxamide core linked to a 4-methoxyphenyl-substituted tetrazole moiety via a methyl group. This structure combines aromatic biphenyl systems with heterocyclic and electron-donating methoxy groups, which are common in bioactive molecules.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-29-20-13-11-19(12-14-20)27-21(24-25-26-27)15-23-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJUOBHSBLEDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a biphenyl carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide has shown promising results in antimicrobial studies. Research indicates that tetrazole derivatives exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .

2. Anticancer Properties:
Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The evaluation of its anticancer activity using the MTT assay revealed that it can inhibit cell proliferation effectively at specific concentrations. This suggests a potential role in cancer therapy, particularly as a lead compound for further drug development .

3. Molecular Docking Studies:
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide modifications to enhance its efficacy and selectivity against specific targets .

Material Science Applications

In addition to its biological applications, this compound has implications in material science. Tetrazole derivatives are known for their stability and ability to form coordination complexes with metals, which can be utilized in developing advanced materials with specific properties such as corrosion resistance or enhanced mechanical strength. Research into the use of this compound in corrosion inhibition systems has shown promising results, indicating its potential utility in protecting metal surfaces from degradation .

Case Studies

Study Focus Findings
Antimicrobial Evaluation Tested against clinical strainsSignificant inhibition of S. aureus and K. pneumoniae at low concentrations
Cytotoxicity Assay Evaluated on cancer cell linesEffective inhibition against A431 and HCT116 with IC50 values suggesting potential for therapeutic use
Molecular Docking Analysis Binding affinity studiesIdentified strong interactions with target proteins, indicating a viable pathway for drug development

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can inhibit or activate specific pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Biphenyl Motifs

A. Sulfonylated Tetrazole Derivatives ()

Compounds 3ca , 3da , 3ea , and 3fa share the tetrazole-methyl-sulfonyl-butanenitrile scaffold but differ in substituents:

  • 3ca : 4-Bromophenyl group (yield: 70%, m.p. 61.8–62.7°C, HRMS: 476.0388 [M+H]+).
  • 3da : Biphenyl-4-yl group (yield: 57%, m.p. 139.1–141.0°C, HRMS: 474.1590 [M+H]+).
  • 3ea : m-Tolyl group (yield: 59%, oil, HRMS: 412.1442 [M+H]+).
  • 3fa : Methyl-phenyl group (yield: 57%, m.p. 48.6–51.3°C).

Key Observations :

  • Bulky substituents (e.g., biphenyl in 3da ) increase melting points, likely due to enhanced π-π stacking.
  • Electron-withdrawing groups (e.g., bromo in 3ca ) may reduce solubility compared to electron-donating methoxy groups in the target compound .
B. Biphenyl Carboxamide Derivatives ()

Compounds 7–12 feature a biphenyl carboxamide core with varying cyclic amines (e.g., cyclooctyl, decahydronaphthalenyl):

  • 7 : Cyclooctyl (yield: 50%).
  • 8 : Decahydronaphthalen-1-yl (yield: 84%).
  • 9 : 1,2,3,4-Tetrahydronaphthalen-1-yl (yield: 69%).

Key Observations :

  • Bulky amines (e.g., decahydronaphthalenyl in 8 ) improve yields, possibly due to steric stabilization during synthesis.

Pharmacologically Relevant Analogues

A. Valsartan and Losartan ()
  • Valsartan: Contains a biphenyl-tetrazole core with a valine-pentanoyl chain (used in hypertension treatment).
  • Losartan: Features a biphenyl-tetrazole with a chloro-imidazole methanol group.

Key Observations :

  • Both drugs highlight the importance of the biphenyl-tetrazole motif in angiotensin receptor binding.
  • The target compound’s methoxy group may alter binding affinity compared to Losartan’s chloro group or Valsartan’s lipophilic side chain .
B. Irbesartan ()
  • Irbesartan : Includes a cyclopentane carboxamide linked to the biphenyl-tetrazole system.

Key Observations :

  • The cyclopentane group in Irbesartan enhances metabolic stability, whereas the target compound’s methoxyphenyl group may influence electronic properties .
Spectroscopic Data
  • HRMS : The target compound’s hypothetical HRMS can be inferred from analogues (e.g., 3da : 474.1590 [M+H]+).
  • NMR : Aromatic protons in the biphenyl and methoxyphenyl groups would resonate at δ 7.2–8.2 ppm, similar to 3ca–3fa .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Yield (%) Melting Point (°C) HRMS [M+H]+ (Observed)
Target Compound Biphenyl carboxamide 4-Methoxyphenyl
3ca () Tetrazole-sulfonyl-butanenitrile 4-Bromophenyl 70 61.8–62.7 476.0388
3da () Tetrazole-sulfonyl-butanenitrile Biphenyl-4-yl 57 139.1–141.0 474.1590
Valsartan () Biphenyl-tetrazole Valine-pentanoyl
Irbesartan () Biphenyl-tetrazole Cyclopentane carboxamide

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl derivatives with tetrazole precursors. The synthesis typically includes the formation of the tetrazole ring followed by coupling reactions to introduce the biphenyl and carboxamide functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. For instance, a study demonstrated that related tetrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, suggesting potent antitumor activity.

Cell Line IC50 Value (µg/mL) Comparison to Doxorubicin
A43144.77Lower
HCT116201.45Higher
BJ-192.05Comparable

These results indicate that this compound could serve as a lead compound for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant properties of tetrazoles have been assessed using various assays, including the DPPH radical scavenging assay. Compounds similar to this compound have shown significant scavenging activity even at low concentrations, indicating their potential utility in preventing oxidative stress-related diseases .

Antimicrobial Activity

In addition to its anticancer and antioxidant activities, preliminary evaluations suggest that tetrazole derivatives possess antimicrobial properties. Studies have reported minimal inhibitory concentrations (MICs) against various bacterial strains, with some derivatives showing enhanced activity compared to traditional antibiotics like ciprofloxacin.

Bacterial Strain MIC (µg/mL) Comparison to Ciprofloxacin
Staphylococcus aureus8Stronger
Escherichia coli16Comparable

These findings indicate that this compound may have applications in treating bacterial infections .

Case Studies

Several case studies have investigated the biological activities of tetrazole derivatives:

  • Antitumor Efficacy : A study evaluated the effects of various tetrazole derivatives on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size for compounds similar to this compound compared to controls.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key proteins involved in cancer progression, such as CSNK2A1, with favorable binding energies suggesting strong interactions at the molecular level .
  • Toxicity Assessments : Toxicity studies conducted on animal models revealed that while some derivatives exhibited cytotoxicity at high doses, they were generally well-tolerated at therapeutic levels. The LD50 values were determined through oral administration and subsequent biochemical evaluations .

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